1-acetyl-4-bromo-1H-indazole
Overview
Description
1-acetyl-4-bromo-1H-indazole is a heterocyclic compound . It has a molecular weight of 239.07 . Indazoles are an important class of heterocyclic compounds with a wide range of applications as biologic and pharmaceutical agents .
Synthesis Analysis
The synthesis of 1H-indazole involves a [3 + 2] annulation approach from arynes and hydrazones . Under different reaction conditions, both N-tosylhydrazones and N-aryl/alkylhydrazones can be used to afford various indazoles .Molecular Structure Analysis
The molecular structure of 1-acetyl-4-bromo-1H-indazole is represented by the formula C9H7BrN2O . The InChI code for this compound is 1S/C9H7BrN2O/c1-6(13)12-9-4-2-3-8(10)7(9)5-11-12/h2-5H,1H3 .Chemical Reactions Analysis
Indazole derivatives scarcely occur in nature, but this particular nucleus in a variety of synthetic compounds possesses a wide range of pharmacological activities . The 1H-indazole skeleton can be constructed by a [3 + 2] annulation approach from arynes and hydrazones .Physical And Chemical Properties Analysis
1-acetyl-4-bromo-1H-indazole is a white to orange solid . The compound should be stored in a sealed container in a dry environment at 2-8°C .Scientific Research Applications
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Medicinal Chemistry
- Application : Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . Several recently marketed drugs contain an indazole structural motif .
- Method : The synthesis strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2 H -indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent .
- Results : The work summarizes the latest strategies for the synthesis of 1 H - and 2 H -indazoles published during the last five years .
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Pharmaceutical Research
- Application : Recent medical research and development studies resulted in the production of indazole derivatives for the treatment of osteoporosis, inflammatory diseases, and neurodegenerative disorders .
- Method : The 4-bromo-1H indazole molecule is a much stronger inhibitor of 6-bromo-1H indazole and 7-bromo-1H indazole .
- Results : 4-Bromo-1H-indazole may be a strong inhibitor candidate for LPO and that caution should be exercised when using medicines containing indazole derivatives .
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Synthetic Chemistry
- Application : Indazole synthesis is a key area in synthetic chemistry . The indazole moiety is of great medicinal importance and compounds containing the indazole nucleus have recently sparked great interest for use as anti-inflammatory, antitumor, and anti-HIV agents, and as inhibitors of protein kinase, HIV-protease, monoamine oxidase, and N-myristoyltransferase .
- Method : The synthesis of indazoles involves various methods such as 1,3-dipolar cycloaddition reactions between α-substituted α-diazomethylphosphonates and arynes , and CuI-catalyzed coupling of N-acyl-N′-substituted hydrazines with aryl iodides .
- Results : These methods provide a very direct, efficient approach to a wide range of potentially biologically and pharmaceutically interesting substituted indazoles in good to excellent yields under mild reaction conditions .
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Pharmaceutical Development
- Application : Indazole derivatives are being developed for the treatment of osteoporosis, inflammatory diseases, and neurodegenerative disorders .
- Method : The 4-bromo-1H indazole molecule is a much stronger inhibitor of 6-bromo-1H indazole and 7-bromo-1H indazole .
- Results : 4-Bromo-1H-indazole may be a strong inhibitor candidate for LPO and caution should be exercised when using medicines containing indazole derivatives .
Safety And Hazards
Future Directions
Indazole derivatives have a wide range of pharmacological activities . They have been used in the treatment of various diseases and conditions, including osteoporosis, inflammatory diseases, and neurodegenerative disorders . Future research may focus on developing synthetic approaches to indazoles, including reactions under catalyst- and solvent-free conditions .
properties
IUPAC Name |
1-(4-bromoindazol-1-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c1-6(13)12-9-4-2-3-8(10)7(9)5-11-12/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZBRBDKGAIDUPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=C(C=N1)C(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00670227 | |
Record name | 1-(4-Bromo-1H-indazol-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00670227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-acetyl-4-bromo-1H-indazole | |
CAS RN |
885698-70-4 | |
Record name | 1-(4-Bromo-1H-indazol-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00670227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Acetyl-4-bromo-1H-indazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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